(1S,2S)-2-(aminomethyl)cyclohexan-1-amine
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Overview
Description
rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-amine: is a chiral compound with two stereoisomers It is a cyclohexane derivative with an aminomethyl group attached to the second carbon and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-amine involves the reductive amination of cyclohexanone with formaldehyde and ammonia or a primary amine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon.
Hydrogenation: Another method involves the hydrogenation of a precursor compound, such as a nitro or nitrile derivative of cyclohexane, in the presence of a suitable catalyst like Raney nickel or palladium.
Industrial Production Methods: Industrial production of rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reducing agent and catalyst is optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or borane.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups. Reagents like alkyl halides or sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, borane.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated amines, sulfonamides.
Scientific Research Applications
Chemistry: rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and complex molecules. Its unique structure allows for the creation of stereochemically diverse products.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structure allows for the design of molecules that can cross the blood-brain barrier and interact with central nervous system receptors.
Industry: In the industrial sector, rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-amine is used in the production of specialty chemicals and polymers. Its reactivity and stability make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl and amine groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In medicinal applications, this can result in the modulation of neurotransmitter systems, leading to therapeutic effects.
Comparison with Similar Compounds
(1R,2S)-2-(aminomethyl)cyclohexan-1-amine: This stereoisomer has a different spatial arrangement of the aminomethyl and amine groups, leading to different biological activity and reactivity.
Cyclohexylamine: A simpler compound with only one amine group attached to the cyclohexane ring, lacking the aminomethyl group.
2-(aminomethyl)piperidine: A structurally similar compound with a piperidine ring instead of a cyclohexane ring.
Uniqueness: rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-amine is unique due to its chiral nature and the presence of both aminomethyl and amine groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m0/s1 |
InChI Key |
ZUYYQGFCSKJGDO-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)N |
Canonical SMILES |
C1CCC(C(C1)CN)N |
Origin of Product |
United States |
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